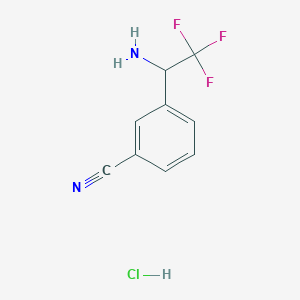
3-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamoyl)pyridine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamoyl)pyridine 1-oxide is an organic compound known for its multifaceted applications in scientific research. Its structure comprises a pyridine ring substituted with a pyrazolyl group and a tetrahydropyranyl moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamoyl)pyridine 1-oxide generally involves the condensation of pyridine derivatives with pyrazole and tetrahydropyranyl groups under controlled conditions. Catalysts and solvents are chosen based on the desired yield and purity of the compound.
Industrial Production Methods: Large-scale production of this compound involves streamlined processes with optimized reaction conditions, such as temperature and pressure, to maximize yield. The use of automated reactors and continuous flow systems enhances efficiency and consistency.
化学反応の分析
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidizing agents such as potassium permanganate or chromium trioxide are often used. Reduction reactions may involve hydrides like sodium borohydride. Substitution reactions might utilize halogenating agents or nucleophiles.
Major Products: The major products depend on the type of reaction. For instance, oxidation might yield a higher oxide form, whereas reduction can lead to deoxygenated derivatives. Substitution reactions can introduce various functional groups, thereby altering its properties.
科学的研究の応用
Chemistry: It serves as a building block for more complex molecules and as a reagent in various organic synthesis reactions.
Biology: Its derivatives are often explored for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development, targeting specific biological pathways.
Industry: Used in material science for developing new materials with unique properties and in the chemical industry for the synthesis of specialty chemicals.
作用機序
Mechanism: The compound interacts with molecular targets through its functional groups, allowing it to inhibit or activate specific biological pathways.
Molecular Targets and Pathways: Typically targets enzymes or receptors involved in key biological processes. The pyridine and pyrazole rings enable it to form strong interactions with proteins, influencing their activity.
類似化合物との比較
Comparison: Compared to other pyrazole and pyridine derivatives, 3-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamoyl)pyridine 1-oxide is unique due to the presence of the tetrahydropyranyl group, which imparts distinct physicochemical properties.
Similar Compounds: Examples include compounds like 3-(pyridin-4-yl)-1H-pyrazole and 3-(tetrahydropyran-4-yl)-1H-pyrazole. These compounds share structural similarities but differ in specific substituents, impacting their reactivity and applications.
There you have it—a detailed dive into a fascinating compound. What's next on your agenda?
特性
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-1-oxidopyridin-1-ium-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-14(11-2-1-5-17(20)9-11)16-12-8-15-18(10-12)13-3-6-21-7-4-13/h1-2,5,8-10,13H,3-4,6-7H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYGAVMPCYLYDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=C[N+](=CC=C3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2895125.png)
![3-((2-benzyl-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2895127.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid](/img/structure/B2895129.png)


![2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2895137.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B2895139.png)
![3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2895140.png)

![3-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-4-carbonyl)pyridin-2(1H)-one](/img/structure/B2895142.png)

![4-butoxy-N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B2895145.png)
![2-{[1-(4-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2895148.png)
